2,2'-[Methylenebis(oxy)]bisethanol
Overview
Description
2,2’-[Methylenebis(oxy)]bisethanol is an organic compound with the chemical formula C5H12O4. It is a colorless to pale yellow liquid that is soluble in water and many organic solvents . This compound is primarily used as a solvent and a synthetic intermediate in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-[Methylenebis(oxy)]bisethanol can be synthesized through the condensation reaction of ethylene oxide and glycerol . The reaction typically involves the following steps:
Reaction Setup: The reaction is carried out in a reactor equipped with a stirrer, a condenser, and a temperature control system.
Reaction Conditions: Ethylene oxide is added to glycerol in the presence of a catalyst, such as an alkali metal hydroxide. The reaction is conducted at a temperature range of 50-100°C.
Product Isolation: After the reaction is complete, the product is purified through distillation or other separation techniques to obtain 2,2’-[Methylenebis(oxy)]bisethanol in high purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-[Methylenebis(oxy)]bisethanol follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using advanced separation techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Methylenebis(oxy)]bisethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler alcohols.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2’-[Methylenebis(oxy)]bisethanol has diverse applications in scientific research:
Chemistry: Used as a solvent and a reagent in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-[Methylenebis(oxy)]bisethanol depends on its application. In chemical reactions, it acts as a nucleophile due to the presence of hydroxyl groups, which can participate in various substitution and addition reactions. In biological systems, it may interact with proteins and enzymes, stabilizing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol: Similar in structure but lacks the methylene bridge.
Glycerol: Contains three hydroxyl groups but no methylene bridge.
Diethylene glycol: Similar but with an additional ethylene oxide unit.
Uniqueness
2,2’-[Methylenebis(oxy)]bisethanol is unique due to its methylene bridge, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows it to participate in specific reactions and applications that other compounds may not be suitable for .
Properties
IUPAC Name |
2-(2-hydroxyethoxymethoxy)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c6-1-3-8-5-9-4-2-7/h6-7H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPADHLUBJTJLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCOCCO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180345 | |
Record name | 2,2'-(Methylenebis(oxy))bisethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2565-36-8 | |
Record name | 2,2′-[Methylenebis(oxy)]bis[ethanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2565-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-(Methylenebis(oxy))bisethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-(Methylenebis(oxy))bisethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[methylenebis(oxy)]bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.084 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2′-[Methylenebis(oxy)]bisethanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R5HK625EQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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